Differential Carcinogenic Potency: Attenuated Activity Relative to Ethyl Carbamate
Ethyl N-hydroxycarbamate (ethyl (hydroxymethyl)carbamate) exhibits approximately one-half the tumor-inducing ability of its parent compound, ethyl carbamate, in murine lung adenoma models [1]. In contrast, vinyl carbamate is 10- to 50-fold more potent than ethyl carbamate as a skin tumor initiator and lung adenoma inducer in A/J and CD-1 mice [2]. This intermediate potency places ethyl (hydroxymethyl)carbamate in a distinct toxicological tier between the parent urethane and the highly potent vinyl carbamate metabolite.
| Evidence Dimension | Carcinogenic Potency (Lung Adenoma Induction in Mice) |
|---|---|
| Target Compound Data | Approximately 0.5× (relative to ethyl carbamate) |
| Comparator Or Baseline | Ethyl carbamate (urethane): 1.0× (reference); Vinyl carbamate: 10–50× |
| Quantified Difference | 50% reduction vs. ethyl carbamate; 20- to 100-fold lower than vinyl carbamate |
| Conditions | Murine models (A/J, CD-1, C57BL/6J × C3H/HeJ F1 mice); lung adenoma induction assay |
Why This Matters
The intermediate carcinogenic potency enables the compound to serve as a calibrated metabolic probe for dissecting the N-hydroxylation pathway without the overwhelming tumorigenicity of vinyl carbamate or the higher background activity of ethyl carbamate.
- [1] Dahl, G. A., Miller, E. C., & Miller, J. A. (1980). Comparative Carcinogenicities and Mutagenicities of Vinyl Carbamate, Ethyl Carbamate, and Ethyl N-Hydroxycarbamate. Cancer Research, 40(4), 1194–1203. View Source
- [2] Dahl, G. A., Miller, J. A., & Miller, E. C. (1978). Vinyl carbamate as a promutagen and a more carcinogenic analog of ethyl carbamate. Cancer Research, 38(11 Pt 1), 3793–3804. View Source
